IBS008738
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Overview
Description
IBS008738 is a potent activator of the transcriptional coactivator with PDZ-binding motif (TAZ). This compound stabilizes TAZ, increases the level of unphosphorylated TAZ, enhances the association of MyoD with the myogenin promoter, upregulates MyoD-dependent gene transcription, and competes with myostatin in C2C12 cells . It has shown significant potential in enhancing myogenesis and facilitating muscle repair in various models .
Mechanism of Action
Target of Action
IBS008738, also known as 1-(4-methylphenyl)-4-{[(E)-morpholin-4-ylmethylidene]amino}-1H-imidazol-5-yl(phenyl)methanone or 3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl-phenylmethanone, is a potent activator of the Transcriptional co-activator with PDZ-binding motif (TAZ) . TAZ is a downstream regulatory target in the Hippo signaling pathway, playing various roles in cell proliferation and differentiation .
Mode of Action
This compound acts by stabilizing TAZ and increasing the level of unphosphorylated TAZ . This leads to the enhancement of the association of MyoD with the myogenin promoter, upregulating MyoD-dependent gene transcription . It also competes with myostatin in C2C12 cells .
Biochemical Pathways
The activation of TAZ by this compound affects the Hippo signaling pathway, which plays a crucial role in organ size control and tumor suppression . The compound also influences the JAK-STAT signaling pathway, a classic pathway controlling cytokines, including IL-10 .
Result of Action
This compound promotes myogenesis in C2C12 cells and facilitates muscle repair in a muscle injury model . It decreases muscle wasting by upregulating IL-10 and inhibiting TNF α and IL-6 . This process is implemented by changing the macrophage phenotypes .
Action Environment
The heritability of IBS (how much your genes influence the likelihood of developing a particular condition) is quite low, indicating the importance of environmental factors such as diet, stress, and patterns of behavior . These factors may influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
IBS008738 stabilizes TAZ, increases the unphosphorylated TAZ level, enhances the association of MyoD with the myogenin promoter, and upregulates MyoD-dependent gene transcription . It competes with myostatin in C2C12 cells .
Cellular Effects
This compound has been shown to enhance myogenesis in C2C12 cells . It facilitates muscle repair in a muscle injury model and prevents dexamethasone-induced muscle atrophy . It also increases the levels of IL-10 in C2C12 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by stabilizing TAZ and enhancing the interaction of MyoD with the myogenin promoter . It upregulates MyoD-dependent gene transcription and competes with myostatin in C2C12 cells .
Temporal Effects in Laboratory Settings
This compound enhances TAZ expression, with a peak at 24 hours . It also enhances mRNAs of myogenic markers but not of myofusion markers .
Dosage Effects in Animal Models
In animal models, this compound has been shown to facilitate muscle repair in cardiotoxin-induced muscle injury . It also prevents dexamethasone-induced muscle atrophy .
Preparation Methods
The synthetic route for IBS008738 involves the use of benzoylimidazole derivatives. The compound is synthesized by stabilizing TAZ and increasing the unphosphorylated TAZ level . The industrial production methods for this compound are not explicitly detailed in the available literature, but it is known that the compound is produced with a purity of 98.22% .
Chemical Reactions Analysis
IBS008738 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not provided.
Reduction: Similar to oxidation, reduction reactions can occur, but specific details are not available.
Substitution: This compound can undergo substitution reactions, particularly involving the imidazole ring.
Common reagents and conditions used in these reactions include DMSO as a solvent, with a solubility of 50 mg/mL . Major products formed from these reactions are not explicitly mentioned in the literature.
Scientific Research Applications
IBS008738 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving TAZ activation.
Biology: Enhances myogenesis in C2C12 cells and facilitates muscle repair in muscle injury models.
Medicine: Potential therapeutic target for glucocorticoid-induced atrophy and other muscle-related diseases.
Industry: Utilized in the development of muscle repair therapies and other related applications.
Comparison with Similar Compounds
Similar compounds to IBS008738 include:
Kaempferol: Another TAZ activator with distinct properties in cellular functions.
TM-25659: A TAZ activator with different mechanisms of action.
Ethacridine: Known for its TAZ activation properties.
IBS004735: Promotes myogenesis in C2C12 cells but is structurally different from this compound.
This compound is unique in its ability to stabilize TAZ and increase the level of unphosphorylated TAZ, making it a potent activator with significant potential in muscle repair and related applications .
Properties
IUPAC Name |
[3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-17-7-9-19(10-8-17)26-16-24-22(23-15-25-11-13-28-14-12-25)20(26)21(27)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDKLMTYEDPEMY-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)N=CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)/N=C/N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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